molecular formula C7H5ClN2O B1465091 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190321-69-7

5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol

Cat. No. B1465091
M. Wt: 168.58 g/mol
InChI Key: IPOFWBHQWOFZAH-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is a chemical compound with the empirical formula C7H5ClN2O . It is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol can be represented by the SMILES string Clc1cnc2[nH]ccc2c1 . The N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated .


Chemical Reactions Analysis

5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol include a molecular weight of 168.58 . The compound is solid in form .

Scientific Research Applications

  • Kinase Inhibitor Drug Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : “5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol” is used in the synthesis of potent VEGFR-2 inhibitors . It’s also an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these syntheses are potent drugs used for the treatment of various diseases .
  • Anti-Inflammatory Research

    • Field : Medicinal Chemistry
    • Application : Pyrimidines, which can be synthesized from “5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol”, have shown a range of pharmacological effects including anti-inflammatory .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Synthesis of Pexidartinib

    • Field : Pharmaceutical Chemistry
    • Application : “5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol” is used in the synthesis of Pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these syntheses are potent drugs used for the treatment of various diseases .
  • Kinase Inhibition

    • Field : Medicinal Chemistry
    • Application : Derivatives of “5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol” showed more activity on kinase inhibition .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these syntheses are potent drugs used for the treatment of various diseases .
  • Cancer Therapy

    • Field : Oncology
    • Application : Derivatives of “5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol” are being developed for targeting FGFR, which plays an essential role in various types of tumors .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these syntheses are potent drugs used for the treatment of various diseases .

Safety And Hazards

The safety information available indicates that 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is classified as Acute Tox. 4 Oral, with a hazard statement of H302 . This suggests that it may be harmful if swallowed.

Future Directions

Given the therapeutic importance of pexidartinib, a kinase inhibitor drug for which 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is an intermediate, knowledge of the structure of this compound and the analysis of its intermolecular interactions provide valuable information for further studies, such as the investigation of biological and physicochemical properties .

properties

IUPAC Name

5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOFWBHQWOFZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=C(C(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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